2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
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Overview
Description
2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a complex organic compound that features a cyclohexene ring substituted with a chloro group, two methyl groups, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the chloro and methyl groups. The phenylpiperazine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like toluene and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which can modulate various signaling pathways in the brain. This interaction can lead to changes in neurotransmitter levels and receptor activity, potentially explaining its effects in neurological applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is used as an acetylcholinesterase inhibitor.
2-(4-Chlorophenyl)-4,4-dimethylcyclohexene-1-carbaldehyde: Similar in structure but with different substituents, leading to different chemical properties.
Uniqueness
What sets 2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one apart is its unique combination of substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-18(2)12-15(17(19)16(22)13-18)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCURPCZFZHOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Cl)N2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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